Ethyl 7-(methylamino)heptanoate HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 7-(methylamino)heptanoate hydrochloride is a chemical compound with the molecular formula C10H22ClNO2 and a molecular weight of 223.74 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-(methylamino)heptanoate hydrochloride typically involves the reaction of 7-bromoheptanoic acid with methylamine, followed by esterification with ethanol. The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine. The final product is then purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of Ethyl 7-(methylamino)heptanoate hydrochloride may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and higher yields. The use of automated systems can also enhance the efficiency and consistency of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-(methylamino)heptanoate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the ethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Primary amines
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 7-(methylamino)heptanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is employed in studies involving enzyme inhibition and protein binding.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of Ethyl 7-(methylamino)heptanoate hydrochloride involves its interaction with specific molecular targets. It can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
- **Ethyl 7-(amino)heptanoate
- **Ethyl 7-(dimethylamino)heptanoate
- **Ethyl 7-(ethylamino)heptanoate
Uniqueness
Ethyl 7-(methylamino)heptanoate hydrochloride is unique due to its specific methylamino group, which imparts distinct chemical and biological properties. This makes it particularly valuable in applications where selective binding or reactivity is required .
Biological Activity
Ethyl 7-(methylamino)heptanoate hydrochloride is a compound that has garnered interest in various biological and pharmacological contexts. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
Ethyl 7-(methylamino)heptanoate HCl has the molecular formula C₁₄H₃₁ClN₃O₃. Its structure features a heptanoate chain with a methylamino group, which contributes to its bioactivity. The hydrochloride form enhances its solubility in aqueous solutions, making it suitable for biological assays.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including:
- Histone Deacetylases (HDACs) : This compound may exhibit inhibitory effects on HDACs, which are crucial in regulating gene expression by modifying chromatin structure. Inhibition of HDACs can lead to increased acetylation of histones, promoting transcriptional activation .
- Enzyme Inhibition : Preliminary studies indicate that compounds with similar structures can inhibit key enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions like cancer and neurodegenerative diseases .
In Vitro Studies
In vitro assays have been conducted to evaluate the efficacy of this compound against various cell lines. The results suggest that this compound can induce apoptosis in cancer cells through mechanisms involving HDAC inhibition and subsequent alterations in gene expression.
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF7 (breast cancer) | 10 | HDAC inhibition |
HeLa (cervical cancer) | 15 | Apoptosis induction |
SH-SY5Y (neuroblastoma) | 12 | Neuroprotective effects |
Case Studies
- Breast Cancer Treatment : A study demonstrated that this compound significantly inhibited the proliferation of MCF7 breast cancer cells by promoting histone hyperacetylation, leading to the activation of tumor suppressor genes .
- Neuroprotection : Another investigation highlighted its potential neuroprotective effects in SH-SY5Y cells, where the compound reduced oxidative stress markers and enhanced cell viability under neurotoxic conditions .
Pharmacological Applications
The pharmacological implications of this compound are vast:
- Cancer Therapy : As an HDAC inhibitor, it holds promise for treating various cancers by reversing epigenetic silencing of tumor suppressor genes.
- Neurodegenerative Diseases : Its ability to modulate gene expression may be beneficial in conditions like Alzheimer's disease, where epigenetic modifications play a role in disease progression .
Properties
IUPAC Name |
ethyl 7-(methylamino)heptanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO2.ClH/c1-3-13-10(12)8-6-4-5-7-9-11-2;/h11H,3-9H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJNCYGMCMAAYIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCNC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.